1-Propanesulfonic acid, 3-(2-aminophenoxy)-
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Overview
Description
1-Propanesulfonic acid, 3-(2-aminophenoxy)- is an organic compound with the molecular formula C9H13NO4S. It contains a sulfonic acid group, an aromatic amine, and an ether linkage. This compound is known for its strong acidic nature and high water solubility, making it useful in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- typically involves the reaction of 2-aminophenol with 1,3-propane sultone. The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. Industrial production methods often utilize microchannel reactors to optimize reaction conditions and improve product yield .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-(2-aminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
1-Propanesulfonic acid, 3-(2-aminophenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, dyes, and electroplating intermediates
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(2-aminophenoxy)- involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-(2-aminophenoxy)- can be compared with similar compounds such as:
2-Acrylamido-2-methyl-1-propanesulfonic acid: Known for its use in polymer electrolyte membranes.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Used in the production of surfactants and as a reagent in organic synthesis.
2,3-Dimercapto-1-propanesulfonic acid: Utilized in chelation therapy for heavy metal poisoning.
Each of these compounds has unique properties and applications, highlighting the versatility of sulfonic acid derivatives in various fields.
Properties
CAS No. |
192507-92-9 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-(2-aminophenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO4S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7,10H2,(H,11,12,13) |
InChI Key |
NTFVRNCDLGFPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCS(=O)(=O)O |
Origin of Product |
United States |
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